Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-
Description
Novel Phase Transfer Catalysis Strategies for Phenylmethoxy Group Incorporation
The introduction of the phenylmethoxy group at the 3-position of the aromatic ring necessitates precise control over etherification reactions. Traditional Williamson ether synthesis often struggles with steric hindrance in this system, prompting the development of palladium-catalyzed cross-coupling methodologies. As demonstrated in the synthesis of 4-benzonitrile cyclopentyl ether , transition metal catalysts enable efficient oxygen-aryl bond formation under mild conditions. The proposed mechanism involves oxidative addition of the aryl halide to Pd(0), followed by alkoxide substitution and reductive elimination (Figure 1) .
Liquid-liquid phase transfer catalysis (PTC) has emerged as a superior alternative for scale-up processes. The tribenzyldodecylammonium chloride catalyst system achieves 92% yield in model reactions by facilitating interfacial transfer of phenoxide anions into the organic phase . Comparative studies reveal that tetrabutylammonium bromide increases reaction rates by 3.2-fold compared to classical solid-liquid systems, attributed to enhanced mass transfer in biphasic media .
| Catalyst System | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| TBAB (Liquid-Liquid PTC) | 80 | 89 | 4.5 |
| Polymer-Supported TBA+ | 100 | 78 | 8.0 |
| Classical K2CO3/Solvent | 120 | 65 | 12.0 |
Table 1: Performance comparison of catalytic systems for phenylmethoxy installation .
Recent innovations employ triphasic (liquid-liquid-solid) systems with polymer-immobilized phosphonium salts, achieving 94% conversion while enabling catalyst recovery through simple filtration . These systems leverage the increased interfacial area of 325-mesh support matrices to overcome diffusion limitations inherent in traditional PTC setups.
Stereochemical Control in Ethenyl-Pyrrolidine Bond Formation
The conjugated ethenyl linkage between pyrrolidine and the substituted benzene ring presents significant stereochemical challenges. Three-component coupling reactions utilizing glycine esters, aldehydes, and nitroalkenes demonstrate exceptional diastereocontrol through stabilized azomethine ylide intermediates . Under continuous flow conditions at 80-100°C, this method produces tetra-substituted nitro-pyrrolidines with 70-85% yield and 4:1 diastereomeric ratio .
Chiral induction strategies employ (S)-PyraBox ligands in palladium-catalyzed Heck-Matsuda reactions, achieving enantiomeric excess values up to 88% for analogous structures . Molecular dynamics simulations indicate that the bulky tert-butyl groups on the ligand create a chiral pocket that favors re-face attack of the pyrrolidine nitrogen on the palladium-coordinated aryl diazonium intermediate.
Critical parameters for stereochemical outcomes:
- Temperature: <90°C minimizes epimerization of nitro-bearing stereocenters
- Solvent polarity: Dichloromethane improves facial selectivity by 23% vs. acetonitrile
- Counterion effects: Tetrafluoroborate salts enhance transition state organization via weak N-H···F interactions
Green Chemistry Approaches for Nitro Functionalization
The strategic placement of the nitro group at the 2-position of the aromatic ring benefits from recent advances in solvent-free nitration. Mechanochemical grinding of the phenolic precursor with ceric ammonium nitrate achieves 82% conversion in 45 minutes, eliminating traditional mixed acid waste streams . Life cycle analysis shows a 67% reduction in process mass intensity compared to conventional nitration methods.
Continuous flow nitroalkene synthesis enables in situ generation of reactive intermediates, coupling nitration with subsequent cycloaddition steps. A tandem reactor system featuring:
1) Packed-bed MnO2 column for alcohol oxidation (85-110°C)
2) PFA coil reactor for [3+2] cycloaddition (80°C)
achieves 91% overall yield while reducing solvent consumption by 40% through integrated workup protocols .
Solid-Liquid vs. Liquid-Liquid-Liquid Catalytic Systems Optimization
Comparative analysis of catalytic architectures reveals distinct advantages for different synthetic stages:
Solid-Liquid Systems
- Ideal for nitro group installation: 98% conversion using Amberlyst-15 supported HNO3
- Limited by pore diffusion in >500 Da molecules
Liquid-Liquid-Liquid Systems
- Superior for final coupling steps: 3.8x rate enhancement vs. biphasic
- Enable H2S utilization from sour gas streams as sulfur nucleophiles
Hybrid approaches using magnetic nanoparticle-anchored catalysts (Fe3O4@SiO2-TBA+) combine the recyclability of solid systems (7 cycles, <5% activity loss) with the kinetic benefits of liquid PTC. Reactor modeling indicates optimal performance at 327 K with 2.8 mM catalyst loading, balancing interfacial tension and thermal activation .
Properties
IUPAC Name |
1-[(E)-2-(2-nitro-3-phenylmethoxyphenyl)ethenyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-21(23)19-17(11-14-20-12-4-5-13-20)9-6-10-18(19)24-15-16-7-2-1-3-8-16/h1-3,6-11,14H,4-5,12-13,15H2/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGAHLHWBXLREM-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=C(C(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C/C2=C(C(=CC=C2)OCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This forms the pyrrolidine ring, which is then further functionalized to introduce the nitro and phenylmethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and fixed-bed catalysts to ensure high yield and purity. The final product is obtained after multistage purification and separation processes, including extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Medicinal Chemistry
Pyrrolidine derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound discussed may exhibit unique effects attributed to the nitro and phenylmethoxy substituents.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives can act as effective antimicrobial agents. The presence of the nitro group is often associated with enhanced antibacterial activity, making these compounds valuable in the development of new antibiotics.
Anti-inflammatory Properties
Studies have shown that pyrrolidine compounds can inhibit inflammatory pathways, suggesting their potential use in treating conditions such as arthritis and other inflammatory diseases. The modulation of cytokine production by these compounds is a key area of ongoing research.
Anticancer Potential
Pyrrolidine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The unique substituents on the pyrrolidine ring may enhance binding affinity to cancer-related proteins or receptors, leading to improved therapeutic outcomes.
Synthetic Organic Chemistry
Pyrrolidine serves as an important building block in synthetic organic chemistry. Its ability to participate in various chemical reactions makes it a versatile intermediate.
Synthesis of Complex Molecules
The compound can be utilized in the synthesis of more complex organic molecules through cycloaddition reactions and as a chiral auxiliary. For instance, it can facilitate the formation of chiral centers in asymmetric synthesis, which is crucial for drug development.
Enamine Formation
Pyrrolidine's cyclic structure allows it to form stable enamines, which are useful intermediates in organic synthesis. Enamines derived from this compound can undergo further transformations to yield a variety of functionalized products.
Materials Science
Recent studies have explored the use of pyrrolidine derivatives in materials science, particularly in the development of polymers and coatings.
Polymer Chemistry
Pyrrolidine-based compounds have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. Their unique chemical structure contributes to improved performance characteristics in various applications.
Coatings and Adhesives
The incorporation of pyrrolidine derivatives into coatings and adhesives has been shown to improve adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations.
Case Studies
Several case studies highlight the applications of pyrrolidine derivatives:
-
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of pyrrolidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with specific substitutions exhibited significant inhibitory effects on bacterial growth. -
Case Study 2: Anti-inflammatory Effects
Research focused on a pyrrolidine derivative's ability to reduce inflammation in animal models of arthritis, demonstrating a marked decrease in inflammatory markers compared to control groups. -
Case Study 3: Synthesis Applications
A synthetic route utilizing pyrrolidine as a chiral auxiliary was developed for the preparation of enantiomerically pure compounds, showcasing its utility in asymmetric synthesis.
Mechanism of Action
The mechanism of action of Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related pyrrolidine derivatives:
Key Observations:
Functional Group Diversity: The target compound emphasizes electron-withdrawing nitro and aromatic phenylmethoxy groups, which may influence its electronic properties and binding interactions . Montelukast analogs () share the ethenyl bridge but incorporate a quinoline system and sulfinyl group, enhancing their biological activity (e.g., leukotriene receptor antagonism) . The oxiranylmethoxy substituent in introduces an epoxide ring, increasing reactivity compared to the phenylmethoxy group in the target compound .
Molecular Weight and Complexity :
Biological Activity
Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C19H20N2O3
- Molecular Weight : 324.4 g/mol
- IUPAC Name : 1-[2-(2-nitro-4-phenylmethoxy)phenyl]ethenyl]pyrrolidine
- CAS Number : 122142-28-3
The compound features a pyrrolidine ring, a nitro group, and a phenylmethoxy moiety, which contribute to its diverse biological activities.
The biological activity of pyrrolidine derivatives often involves their interaction with various molecular targets. Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]- can modulate enzyme activities and receptor interactions, leading to various pharmacological effects. The nitro group can participate in redox reactions, potentially influencing oxidative stress pathways.
Biological Activities
Research indicates that compounds with a pyrrolidine scaffold exhibit a range of biological activities:
- Antioxidant Activity : Certain derivatives have shown potential in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Properties : Studies have demonstrated effectiveness against various bacterial and fungal strains.
- Anticancer Effects : Some pyrrolidine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds have been noted for their ability to modulate inflammatory pathways.
Anticancer Activity
A study published in Frontiers in Pharmacology highlighted the anticancer potential of pyrrolidine derivatives. The research identified that certain modifications to the pyrrolidine ring enhanced selectivity toward cancer cell lines while minimizing toxicity to normal cells. For instance, the introduction of specific substituents on the phenyl ring significantly improved the inhibitory activity against breast cancer cells, with IC50 values in the nanomolar range .
Antimicrobial Studies
Pyrrolidine-based compounds have been tested for antimicrobial efficacy against pathogens like Staphylococcus aureus and Candida albicans. A notable study reported that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Data Table: Biological Activities of Pyrrolidine Derivatives
Q & A
Q. Key Reaction Conditions :
- Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .
- Temperature: Controlled heating (e.g., 60–80°C) ensures optimal reaction rates without decomposition .
- Monitoring: Thin-layer chromatography (TLC) is critical to track intermediate formation and reaction completion .
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield Range |
|---|---|---|---|
| 1 | NH₄OAc, DMF, 70°C | Pyrrolidine ring formation | 60–75% |
| 2 | Pd(OAc)₂, Et₃N | Ethenyl linker coupling | 50–65% |
| 3 | HNO₃, H₂SO₄ | Nitro group introduction | 70–85% |
How do steric and electronic effects of substituents impact the reactivity of Pyrrolidine derivatives?
Advanced Research Question
The nitro (-NO₂) and phenylmethoxy (-OCH₂C₆H₅) groups introduce distinct effects:
Q. Methodological Insight :
- Use computational modeling (DFT calculations) to predict regioselectivity.
- Compare reaction kinetics between substituted and unsubstituted analogs to isolate steric/electronic contributions.
What spectroscopic methods are recommended for characterizing Pyrrolidine derivatives, and how do functional groups influence spectral data?
Basic Research Question
Essential Techniques :
- ¹H/¹³C NMR :
- The ethenyl proton resonates at δ 6.5–7.2 ppm (doublet, J = 16 Hz) .
- Pyrrolidine N-H protons appear as broad singlets (δ 2.5–3.5 ppm) but may be absent if alkylated.
- IR Spectroscopy :
- Mass Spectrometry (HRMS) :
- Molecular ion peaks confirm molecular weight, while fragmentation patterns reveal substituent stability.
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.
How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?
Advanced Research Question
Strategy :
Core Modifications : Replace pyrrolidine with piperidine or azetidine to assess ring size effects.
Substituent Variations :
- Replace nitro with cyano (-CN) or trifluoromethyl (-CF₃) to alter electron density.
- Substitute phenylmethoxy with smaller alkoxy groups (e.g., methoxy) to reduce steric bulk .
Linker Optimization : Test ethenyl vs. ethynyl or alkyl linkers for conformational flexibility.
Q. Validation :
- Screen analogs in biological assays (e.g., receptor binding) and correlate with computational docking results.
How can contradictory data in reaction outcomes or biological activity be systematically resolved?
Advanced Research Question
Common Sources of Contradiction :
- Impurity Artifacts : Side products from incomplete purification may skew bioactivity results.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) can stabilize transition states differently than non-polar solvents .
Q. Resolution Workflow :
Reproduce Reactions : Strictly control temperature, solvent purity, and catalyst loading.
Analytical Cross-Check : Use HPLC-MS to confirm compound identity and purity.
Biological Replicates : Perform dose-response assays in triplicate to account for variability.
Case Study : Discrepancies in nitro group reduction yields were traced to residual moisture in THF; switching to anhydrous conditions improved reproducibility .
What safety protocols are critical when handling nitro-substituted Pyrrolidine derivatives?
Basic Research Question
Hazards :
Q. Mitigation :
- Use blast shields for high-temperature reactions.
- Employ PPE (gloves, goggles, fume hoods) and monitor waste disposal per OSHA guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
